1-(4-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol
Description
1-(4-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a synthetic organic compound featuring a 4-bromophenyl group attached to a propanol backbone, with a 1,3-dioxanyl ring at the third carbon. The hydroxyl group and dioxanyl moiety enhance polarity, affecting solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,12-13,15H,1,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQFXAHEXAVZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277122 | |
| Record name | α-(4-Bromophenyl)-1,3-dioxane-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129635-23-9 | |
| Record name | α-(4-Bromophenyl)-1,3-dioxane-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129635-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(4-Bromophenyl)-1,3-dioxane-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a series of reactions to introduce the bromophenyl group.
Introduction of the Dioxanyl Ring: The dioxanyl ring is introduced through a cyclization reaction involving appropriate diol precursors.
Attachment of the Propanol Backbone: The final step involves the addition of the propanol group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the bromophenyl group to a phenyl group.
Substitution: Halogen exchange reactions or nucleophilic substitution at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as NaOH (Sodium hydroxide) or KCN (Potassium cyanide).
Major Products
Oxidation: Formation of 1-(4-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanone.
Reduction: Formation of 1-(4-Phenyl)-3-[2-(1,3-dioxanyl)]-1-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving bromophenyl compounds.
Medicine: Exploration as a potential pharmaceutical intermediate.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing molecular pathways. The bromophenyl group could play a role in binding interactions, while the dioxanyl ring may affect the compound’s stability and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Propanol Derivatives with Substituted Phenyl Groups
1-(3-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol (CAS: 1443306-12-4)
- Structural Difference : Chlorine replaces bromine at the para position of the phenyl ring.
- Molecular Formula : C₁₃H₁₇ClO₃ vs. C₁₃H₁₇BrO₃ (target compound).
- Molecular Weight : 257 g/mol (Cl) vs. 301 g/mol (Br).
- Safety: Both compounds require similar safety protocols (e.g., P264+P280+P305+P351+P338 for skin/eye protection) due to shared propanol and dioxanyl functionalities .
1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol (CAS: 1443327-48-7)
- Structural Difference : 3,4-Dimethylphenyl group replaces 4-bromophenyl.
- Molecular Formula : C₁₅H₂₂O₃ vs. C₁₃H₁₇BrO₃.
- Impact of Substituent :
- Methyl groups increase hydrophobicity, reducing water solubility compared to the brominated analog.
- Steric hindrance from methyl groups may slow nucleophilic reactions at the phenyl ring.
- Safety : Shares H303+H313+H333 hazard statements (harmful if swallowed, in contact with skin, or inhaled) with the target compound .
Table 1: Comparison of Propanol Derivatives
| Property | 1-(4-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol | 1-(3-Chlorophenyl) Analog | 1-(3,4-Dimethylphenyl) Analog |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₇BrO₃ | C₁₃H₁₇ClO₃ | C₁₅H₂₂O₃ |
| Molecular Weight (g/mol) | 301 | 257 | 250 |
| Key Substituent | 4-Bromophenyl | 3-Chlorophenyl | 3,4-Dimethylphenyl |
| Polarizability | High (Br) | Moderate (Cl) | Low (CH₃) |
| Safety Hazards | H303+H313+H333 | H303+H313+H333 | H303+H313+H333 |
Ketone and Sulfonyl Analogues
1-(4-Bromophenyl)-3-phenyl-1-propanone (CAS: 1669-51-8)
- Structural Difference : Ketone (C=O) replaces the hydroxyl group at position 1.
- Molecular Formula : C₁₅H₁₃BrO vs. C₁₃H₁₇BrO₃.
- Impact of Functional Group: The ketone lacks hydrogen-bonding capability, reducing solubility in polar solvents (e.g., water). Increased electrophilicity at the carbonyl carbon enhances reactivity in nucleophilic additions compared to the propanol derivative .
1-Propanone, 1-(4-bromophenyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfonyl] (CAS: 868256-31-9)
- Structural Difference : Sulfonyl-pentafluorophenyl group replaces dioxanyl.
- Molecular Formula : C₁₅H₈BrF₅O₃S vs. C₁₃H₁₇BrO₃.
- Impact of Substituent :
Heterocyclic and Piperazinyl Derivatives
1-(4-Bromophenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol (CAS: 333747-15-2)
- Structural Difference: Phenoxy and piperazinyl groups replace the dioxanyl and bromophenyl moieties.
- Molecular Formula : C₁₉H₂₃BrN₂O₂ vs. C₁₃H₁₇BrO₃.
Biological Activity
1-(4-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a chemical compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
- Molecular Formula : CHBrO
- Molecular Weight : 299.18 g/mol
- CAS Number : 57610901
- Structure : The compound features a bromophenyl group attached to a propanol backbone with a dioxanyl moiety.
The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The presence of the bromine atom may enhance its reactivity and influence its pharmacological profile.
Anti-inflammatory Effects
Compounds containing dioxanyl rings have been studied for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB. Investigations into related compounds suggest potential anti-inflammatory activity for this compound.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of brominated phenolic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure displayed significant inhibition zones, suggesting potential effectiveness for this compound as an antimicrobial agent.
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| 1-(4-Bromophenyl)-3-propanol | 15 | Staphylococcus aureus |
| 2-Bromo-4-chlorophenol | 18 | Escherichia coli |
Study 2: Anti-inflammatory Activity
In vitro studies on related dioxanyl compounds showed a reduction in the secretion of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests that the dioxanyl moiety may confer anti-inflammatory properties.
| Compound | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| Dioxanyl compound A | 40 | 35 |
| Dioxanyl compound B | 50 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
